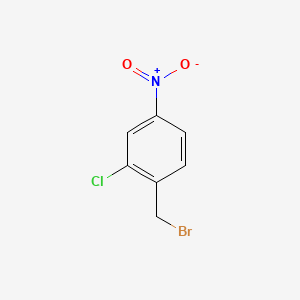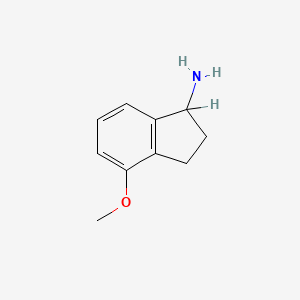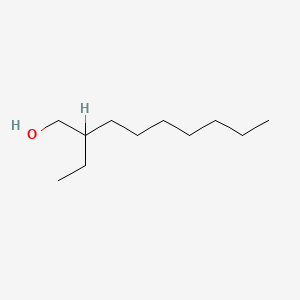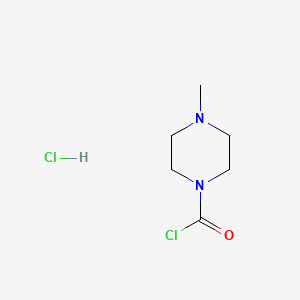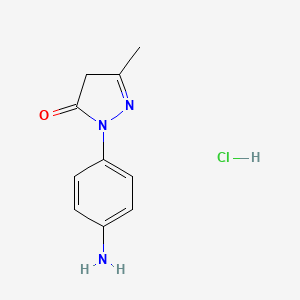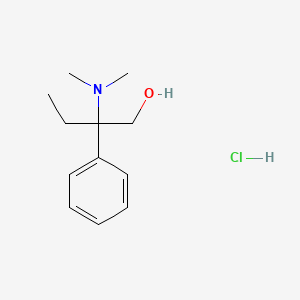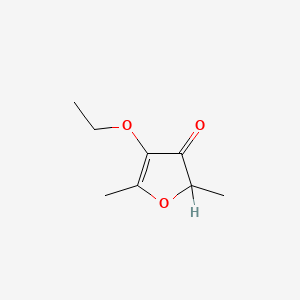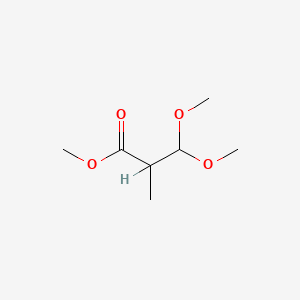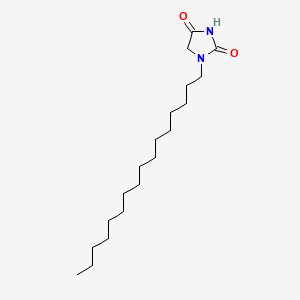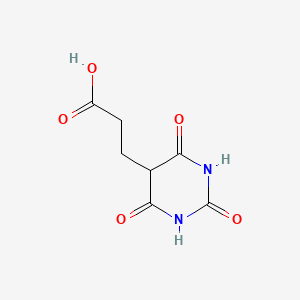
3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid, also known as 3-TPA, is an organic compound and a derivative of propionic acid. It is a member of the pyrimidine class of compounds and is composed of two nitrogen atoms and two oxygen atoms. 3-TPA is a versatile compound that can be used in a variety of applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug in the treatment of certain medical conditions.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties :
- A study has synthesized (pyrimidin-5-yl)-2-propionic acids and tested them for anti-inflammatory and analgesic activity, finding moderate efficacy in some compounds (Kvita & Schweizer, 1989).
Antitumor Activity :
- Pyrido[2,3-d]pyrimidine derivatives, which include structures related to 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid, have been synthesized and shown potent antitumor activity. One compound, in particular, demonstrated significant effectiveness against Ehrlich ascites carcinoma in mice (Gineinah et al., 2013).
Osteoporosis Treatment :
- Compounds related to this chemical, specifically pyrimidin-5-yl nonanoic acid derivatives, have been identified as potent antagonists of the αvβ3 receptor and showed promise in the treatment of osteoporosis (Coleman et al., 2004).
Synthesis of Novel Compounds :
- The chemical has been used in the synthesis of various novel compounds. For instance, a study reported the acylation of 5-(benzothiophen-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, leading to the creation of new pyrimidin-5-ium perchlorates and dihydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidine-1,3(2H,4H)-diones (Tolkunov et al., 2013).
Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase :
- Derivatives of this compound have been studied as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showing potential as antitumor agents (Gangjee et al., 2005).
FLAP Inhibitors for Skin Disorders :
- Pyrimidin-2-yl-benzyl-indol-2-yl-propionic acid derivatives have been identified as FLAP inhibitors suitable for topical administration in the treatment of skin disorders involving leukotriene production (Stock et al., 2010).
Catalysis in Chemical Reactions :
- The compound and its derivatives have been used in catalyzing various chemical reactions, such as the synthesis of chromene derivatives with potential as anticancer drugs (Santana et al., 2020).
Herbicidal Activity :
- Pyrimidinyl derivatives containing an α-amino phosphonate moiety have shown herbicidal activity, especially against dicotyledonous weeds (Yu & Shi, 2010).
properties
IUPAC Name |
3-(2,4,6-trioxo-1,3-diazinan-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c10-4(11)2-1-3-5(12)8-7(14)9-6(3)13/h3H,1-2H2,(H,10,11)(H2,8,9,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARSJLGLRSDQOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389219 |
Source


|
| Record name | 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid | |
CAS RN |
22384-33-4 |
Source


|
| Record name | 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

